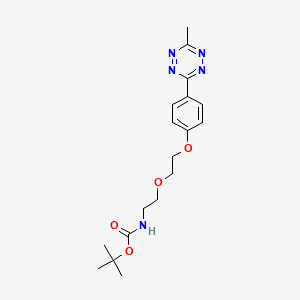

Methyltetrazine-PEG2-NH-Boc

Description

Evolution of Bioorthogonal Ligation Strategies in Chemical Biology Research

The field of bioorthogonal chemistry originated with the development of the Staudinger ligation in 2000, a reaction based on the classic Staudinger reaction of azides and triarylphosphines. wikipedia.orgmdpi.com This initial strategy, while groundbreaking, was later improved upon to enhance reaction kinetics. wikipedia.orgresearchgate.net

A significant advancement came with the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the cytotoxicity of the copper catalyst limited its application in living cells. wikipedia.org This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), or copper-free click chemistry, which utilizes strained cyclooctynes to react with azides without the need for a toxic catalyst. wikipedia.org

Further expansion of the bioorthogonal toolkit introduced the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO). nih.govnih.gov The IEDDA reaction stands out due to its exceptionally fast reaction rates, excellent biocompatibility, and orthogonality to other bioorthogonal reactions. scispace.comrsc.org This has made it a powerful tool for a wide range of applications in chemical biology, including live cell imaging, radiolabeling, and the construction of complex biomaterials. rsc.org The continuous development of new and mutually orthogonal bioorthogonal reactions allows for increasingly complex studies involving the simultaneous labeling of multiple biomolecules. nih.gov

Table 1: Evolution of Key Bioorthogonal Ligation Strategies

| Strategy | Year Introduced | Reactants | Key Features |

|---|---|---|---|

| Staudinger Ligation | 2000 | Azide (B81097), Phosphine | First bioorthogonal reaction; abiotic functional groups. wikipedia.orgmdpi.com |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~2001 | Azide, Terminal Alkyne, Copper(I) catalyst | High efficiency and selectivity; part of "click chemistry". |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~2004 | Azide, Strained Cyclooctyne | Copper-free, enabling use in living systems. wikipedia.org |

| Inverse Electron-Demand Diels-Alder (IEDDA) Reaction | 2008 (in bioconjugation) | Tetrazine, Strained Alkenes (e.g., TCO) | Unmatched kinetics and biocompatibility. nih.govrsc.org |

Principles of Modular Chemical Linker Design in Bioconjugation

Key principles of modular linker design include:

Length and Flexibility: The length of the linker can significantly impact the ability of the conjugated moieties to interact with their respective targets. acs.orgnih.gov Polyethylene (B3416737) glycol (PEG) spacers are commonly incorporated to provide flexibility and increase the distance between the conjugated molecules.

Chemical Composition: The chemical nature of the linker influences properties such as solubility, stability, and susceptibility to cleavage. beilstein-journals.orgacs.org For instance, the incorporation of PEG chains can enhance the hydrophilicity of the entire construct. broadpharm.com

Stimuli-Responsiveness: Linkers can be designed to be stable under normal physiological conditions but cleavable in response to specific stimuli present in the target microenvironment, such as changes in pH or the presence of specific enzymes. beilstein-journals.org

Conjugation Chemistry: The choice of functional groups at the ends of the linker dictates the type of conjugation chemistry that can be employed. beilstein-journals.orgacs.org The use of orthogonal protecting groups allows for the sequential attachment of different molecules in a controlled manner. nih.gov

This modular approach has been instrumental in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where the linker plays a crucial role in the targeted delivery and release of a payload. nih.govresearchgate.net

Positioning of Methyltetrazine-PEG2-NH-Boc within Contemporary Chemical Probe Synthesis

This compound is a heterobifunctional linker that embodies the principles of modular design and leverages the power of advanced bioorthogonal chemistry. medchemexpress.com Its structure can be deconstructed into three key functional components:

Methyltetrazine: This moiety serves as the reactive handle for the inverse electron-demand Diels-Alder (IEDDA) reaction. medchemexpress.com The methyl group on the tetrazine ring provides a balance of reactivity and stability.

Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, sequential conjugation. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a primary amine. researchgate.net This primary amine can then be used for subsequent modification, for example, by forming an amide bond with a carboxylic acid.

This specific combination of a reactive bioorthogonal group, a defined spacer, and a protected functional group for further elaboration makes this compound a valuable building block in the synthesis of custom chemical probes, including those used for targeted drug delivery, molecular imaging, and the construction of PROTACs. nih.govmedchemexpress.com

Table 2: Properties and Components of this compound

| Component | Function |

|---|---|

| Methyltetrazine | Reactive group for IEDDA bioorthogonal ligation. medchemexpress.com |

| PEG2 Spacer | Provides hydrophilicity and defined linker length. |

| Boc-Protected Amine | Allows for controlled, sequential conjugation to other molecules. |

Structure

3D Structure

Properties

Molecular Formula |

C18H25N5O4 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C18H25N5O4/c1-13-20-22-16(23-21-13)14-5-7-15(8-6-14)26-12-11-25-10-9-19-17(24)27-18(2,3)4/h5-8H,9-12H2,1-4H3,(H,19,24) |

InChI Key |

YVTJEXPXAJDRSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Mechanistic and Kinetic Aspects of Methyltetrazine Reactivity in Research Conjugations

Detailed Reaction Mechanism of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Methyltetrazines

The IEDDA reaction is a type of [4+2] cycloaddition involving an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), and an electron-rich dienophile, typically a strained alkene or alkyne. rsc.orgresearchgate.net In this reaction, the frontier molecular orbital interaction is dominated by the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the high-energy Highest Occupied Molecular Orbital (HOMO) of the dienophile. researchgate.net The process begins with the [4+2] cycloaddition to form a highly strained bicyclic intermediate. acs.org This intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂) to yield a stable dihydropyridazine (B8628806) product. iris-biotech.debroadpharm.com If an alkyne dienophile is used, the reaction directly forms a pyridazine. researchgate.net

The structure of the tetrazine itself plays a critical role in its reactivity. Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, which generally leads to faster reaction kinetics. nih.gov However, this increased reactivity is often inversely correlated with the molecule's stability in aqueous or biological environments. nih.govresearchgate.net Therefore, a balance must be struck between achieving rapid reaction rates and ensuring the tetrazine probe remains stable enough to function effectively in a research setting. nih.govacs.org The methyl group in methyltetrazines offers enhanced stability compared to hydrogen-substituted tetrazines, albeit with a moderated reaction rate. iris-biotech.deconju-probe.com

Exploration of Complementary Dienophiles for Methyltetrazine-PEG2-NH-Boc

The effectiveness of methyltetrazine as a bioorthogonal handle is critically dependent on its reaction partner, the dienophile. Several classes of dienophiles, primarily strained alkenes, have been explored in research contexts for their reactivity with tetrazines. conju-probe.comnih.gov

Trans-Cyclooctene (B1233481) (TCO) Derived Dienophiles

Among the various dienophiles, trans-cyclooctene (TCO) and its derivatives are the most widely used and are considered the gold standard for reactions with tetrazines due to their exceptional reactivity. nih.goveur.nltcichemicals.com The high ring strain of the trans-configured double bond significantly raises the energy of its HOMO, leading to extremely fast IEDDA reaction rates with methyltetrazines. rsc.orgnih.gov Rate constants for TCO-tetrazine ligations are among the highest in bioorthogonal chemistry, often exceeding 1,000 M⁻¹s⁻¹. iris-biotech.denih.gov

The stereochemistry of TCO derivatives can also influence reaction rates; for instance, axial isomers of functionalized TCOs have been found to react faster than their equatorial counterparts. nih.govmdpi.comresearchgate.net While highly reactive, the stability of some TCO derivatives can be a concern, as they can isomerize to the much less reactive cis-cyclooctene. eur.nlnih.gov To address this, more stable TCO derivatives have been developed that maintain high reactivity. tcichemicals.comresearchgate.net The combination of methyltetrazine's stability and TCO's high reactivity makes this pair particularly effective for in vivo research applications where both stability and rapid conjugation are required. nih.govnih.gov

Norbornene and Cyclopropene Reactivity in Research Contexts

Besides TCO, other strained alkenes like norbornenes and cyclopropenes are also utilized as dienophiles for methyltetrazines in research settings. conju-probe.comnih.govmedium.com

Norbornenes: Norbornene derivatives are effective dienophiles that form stable adducts with tetrazines. researchgate.net However, their reaction rates are generally slower than those of TCOs. nih.govresearchgate.net For example, the reaction rate for norbornenes in aqueous solution is around 2 M⁻¹s⁻¹, significantly lower than the rates observed for TCOs. researchgate.net The stereochemistry of norbornene derivatives also impacts reactivity, with exo isomers typically reacting faster than endo isomers. rsc.orgresearchgate.net Despite the slower kinetics, the norbornene-tetrazine ligation is a valuable tool for applications where extremely rapid reaction rates are not the primary concern. researchgate.netnih.gov Recent research has also uncovered unexpected reactivity, where a single norbornene unit can react with two methyltetrazine units, forming a 1:2 conjugate, a phenomenon not observed with other tetrazine types. acs.org

Cyclopropenes: Cyclopropenes are small, highly strained dienophiles that offer a compact bioorthogonal tag. nih.govresearchgate.net Their small size is advantageous in minimizing perturbation to the biological system under study. nih.gov While TCO generally reacts faster with less sterically hindered tetrazines, cyclopropenes have been found to react surprisingly faster with bulky, sterically hindered tetrazines (e.g., those with a tert-butyl group). nih.govnih.gov This reversal of reactivity can be exploited to create mutually orthogonal reaction systems. rsc.orgresearchgate.net The balance between the high ring strain of cyclopropenes and their stability in aqueous media makes them a useful alternative to TCOs in specific research applications, such as metabolic labeling and cellular imaging. nih.govacs.org

Factors Influencing Reaction Efficiency and Product Stability in Research Models

The success of a conjugation reaction using this compound in a research model depends on several factors that influence both the reaction's efficiency and the stability of the resulting product.

Reaction Efficiency:

Substituents: The electronic properties of substituents on the tetrazine ring are a primary determinant of reactivity. Electron-withdrawing groups generally accelerate the IEDDA reaction, but often at the cost of stability. nih.govacs.org The methyl group on methyltetrazine provides a good compromise, offering high stability while maintaining robust reactivity. iris-biotech.de

Dienophile Strain and Stereochemistry: The ring strain of the dienophile is a major driver of reaction speed, with reactivity generally increasing in the order: TCO > norbornene > unstrained alkenes. rsc.orgnih.gov The stereoisomerism of the dienophile, such as the axial vs. equatorial position of a substituent on TCO, can also significantly alter reaction rates. rsc.orgmdpi.com

Steric Hindrance: Steric bulk on either the tetrazine or the dienophile can impede the reaction. rsc.org For instance, a bulky tert-butyl group on a tetrazine can dramatically slow its reaction with TCO, while having a lesser effect on its reaction with the smaller cyclopropene. nih.govresearchgate.net

Solvent: The reaction solvent can influence kinetics. Protic solvents, and particularly water, have been shown to accelerate IEDDA reactions, a phenomenon known as the hydrophobic effect. rsc.orgnih.gov

Product Stability: The primary product of a tetrazine-alkene IEDDA reaction is a 4,5-dihydropyridazine, which is generally stable. conju-probe.comconju-probe.com However, the stability of the reactants themselves, particularly the tetrazine, is crucial for successful conjugation, especially in long-term experiments. nih.gov

Tetrazine Stability: The stability of the tetrazine ring is inversely correlated with its reactivity. Highly reactive tetrazines with strong electron-withdrawing groups can be more susceptible to degradation or reaction with off-target nucleophiles in biological media. nih.govacs.orgacs.org Methyl-substituted tetrazines exhibit higher stability in aqueous media compared to more reactive variants like H-tetrazines or pyridyl-tetrazines, making them suitable for in vivo applications requiring longer persistence. iris-biotech.deacs.orgnih.gov

The interplay of these factors must be considered when designing experiments to ensure efficient and specific conjugation and the formation of a stable final product.

Interactive Data Tables

Table 1: Comparative Reaction Kinetics of Dienophiles with Tetrazines This table summarizes the second-order rate constants (k₂) for the IEDDA reaction between various tetrazines and common dienophiles, highlighting the superior kinetics of TCO.

| Tetrazine Type | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Conditions |

| Methyltetrazine | trans-Cyclooctene (TCO) | ~1,000 - 10,000+ | Aqueous Buffer, 23-37°C |

| H-Tetrazine | trans-Cyclooctene (TCO) | up to 30,000 | Aqueous Buffer |

| 3,6-di(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~2,000 | 9:1 MeOH:Water |

| Methyltetrazine | Norbornene | ~1 - 10 | Phosphate Buffer, 37°C |

| Methyltetrazine | Cyclopropene | ~10 - 100 | PBS, Room Temp |

| tert-Butyl Tetrazine | trans-Cyclooctene (TCO) | Slower than with Cyclopropene | N/A |

| tert-Butyl Tetrazine | Cyclopropene | Faster than with TCO | N/A |

Data compiled from multiple research sources. iris-biotech.denih.govnih.govacs.org Rates are approximate and can vary based on specific substituents and reaction conditions.

Applications of Methyltetrazine Peg2 Nh Boc in Advanced Bioconjugation and Chemical Biology Research

Site-Specific Functionalization and Labeling of Biomolecules

The ability to introduce specific modifications into biomolecules is crucial for understanding their function and for the development of novel therapeutics and diagnostics. Methyltetrazine-PEG2-NH-Boc serves as a versatile tool for this purpose, featuring a methyltetrazine moiety for bioorthogonal ligation and a Boc-protected amine for subsequent conjugation.

Targeted Modification of Proteins and Peptides for Research

The precise labeling of proteins and peptides is essential for studying their localization, interactions, and dynamics. This compound facilitates this by allowing for a two-step labeling strategy. First, the Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a protein or peptide of interest through various amine-reactive chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters or isothiocyanates. This initial conjugation step introduces the methyltetrazine handle onto the biomolecule.

Once the methyltetrazine moiety is installed, it can be specifically reacted with a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO) derivative, that is appended to a molecule of interest (e.g., a fluorescent dye, a biotin (B1667282) tag, or another protein). The iEDDA reaction proceeds rapidly and with high selectivity under physiological conditions, enabling the efficient labeling of the target protein. The short diethylene glycol (PEG2) spacer in the linker enhances the water solubility of the reagent and can help to minimize steric hindrance during the conjugation reactions.

| Biomolecule | Labeling Strategy | Reporter/Effector Molecule | Application |

| Protein/Peptide | Amine-reactive coupling of this compound followed by iEDDA | Fluorescent Dye | Cellular imaging and localization studies |

| Protein/Peptide | Amine-reactive coupling of this compound followed by iEDDA | Biotin | Affinity purification and interaction studies |

| Protein/Peptide | Amine-reactive coupling of this compound followed by iEDDA | Small Molecule Drug | Probing protein-drug interactions |

Covalent Labeling of Nucleic Acids and Oligonucleotides

Similar to proteins, the site-specific labeling of nucleic acids and oligonucleotides is critical for a variety of applications, including in situ hybridization, DNA sequencing, and the study of nucleic acid-protein interactions. This compound can be utilized to introduce a methyltetrazine handle onto modified oligonucleotides.

For instance, an oligonucleotide can be synthesized with a primary amine modification at a specific position. The deprotected Methyltetrazine-PEG2-NH2 can then be covalently attached to this amine through standard phosphoramidite (B1245037) chemistry or post-synthetic modification. The resulting tetrazine-modified oligonucleotide can then be conjugated to a TCO-functionalized reporter molecule, such as a fluorophore or a quencher, via the iEDDA reaction. This approach allows for the precise placement of labels within a nucleic acid sequence, which is essential for techniques like Förster Resonance Energy Transfer (FRET) studies.

Engineering of Multi-Component Molecular Assemblies

The modular nature of bioorthogonal chemistry makes this compound an ideal building block for the construction of complex, multi-component molecular systems designed for specific biological functions.

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Utilizing Methyltetrazine-PEG Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC, as it influences the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Methyltetrazine-PEG linkers, including the PEG2 variant, are employed in the modular synthesis of PROTACs. For example, a ligand for the target protein can be functionalized with a TCO group, while an E3 ligase ligand is modified with a methyltetrazine group derived from this compound. The two components can then be joined together using the iEDDA reaction. This "click chemistry" approach allows for the rapid generation of a library of PROTACs with different linker lengths and compositions, facilitating the optimization of their degradation activity. The PEG2 spacer can provide the necessary flexibility and hydrophilicity to the linker, which can be crucial for cellular permeability and the proper orientation of the two ligands for effective ternary complex formation.

| PROTAC Component | Modification | Linker | E3 Ligase Ligand | Target Protein Ligand |

| Ligand 1 | TCO | Methyltetrazine-PEG2 | Von Hippel-Lindau (VHL) | Bromodomain-containing protein 4 (BRD4) |

| Ligand 2 | Methyltetrazine | TCO-PEGn | Cereblon (CRBN) | Androgen Receptor (AR) |

Development of Antibody-Drug Conjugates (ADCs) with Controllable Payload-to-Antibody Ratios

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. Bioorthogonal chemistry provides a powerful tool for the site-specific conjugation of drugs to antibodies, allowing for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

This compound can be used to prepare drug-linker constructs for ADC development. The cytotoxic payload can be attached to the deprotected amine of the linker, and the resulting methyltetrazine-functionalized drug can then be conjugated to a TCO-modified antibody. The TCO groups can be introduced into the antibody at specific sites, for example, by engineering cysteine residues or incorporating non-canonical amino acids. This site-specific conjugation strategy leads to a more homogeneous ADC product compared to traditional methods that rely on the random modification of lysine (B10760008) or cysteine residues. The defined DAR and site of conjugation can lead to improved pharmacokinetics, efficacy, and safety of the ADC.

Integration into Aptamer-Targeted Research Systems for Enhanced Specificity

Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures and bind to target molecules with high affinity and specificity. Similar to antibodies, aptamers can be used to deliver therapeutic or diagnostic agents to specific cells or tissues.

This compound can be used to conjugate aptamers to various payloads. An amine-modified aptamer can be reacted with the deprotected linker to introduce a methyltetrazine handle. This tetrazine-functionalized aptamer can then be "clicked" onto a TCO-modified payload, which could be a small molecule drug, a nanoparticle, or an imaging agent. The use of a short PEG2 linker can help to maintain the proper folding and binding activity of the aptamer while providing a stable connection to the payload. This modular approach allows for the development of highly specific aptamer-based delivery systems for a wide range of research applications.

Functionalization of Polymeric and Material Scaffolds for Research Applications

The covalent modification of polymers and material surfaces is fundamental to creating advanced biomaterials for research in tissue engineering, drug delivery, and diagnostics. mdpi.com Heterobifunctional linkers like this compound are instrumental in this field, offering a modular approach to scaffold functionalization. nih.gov This is primarily achieved through the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between the methyltetrazine moiety and a strained alkene, such as a trans-cyclooctene (TCO), which has been pre-installed on the scaffold. escholarship.orgbroadpharm.com This "click chemistry" approach is valued for its rapid kinetics, high specificity, and ability to proceed under mild, aqueous conditions, making it ideal for modifying sensitive biological and polymeric structures. broadpharm.commdpi.commdpi.com

The structure of this compound is designed for versatile, multi-step functionalization:

Methyltetrazine Group : This is the primary reactive handle for attaching the linker to a TCO-modified scaffold via the IEDDA reaction. conju-probe.com This ligation is exceptionally fast and selective, proceeding efficiently even at low concentrations without interfering with native biological functional groups. broadpharm.com

PEG2 Spacer : The short diethylene glycol (PEG2) chain imparts hydrophilicity, which can improve the water solubility of the linker and the resulting functionalized material. In surface modification, PEG linkers can also help to prevent non-specific protein adsorption and reduce potential immunogenicity. researchgate.net

Boc-Protected Amine (NH-Boc) : The tert-butyloxycarbonyl (Boc) group is a common protecting group for an amine. Its presence allows the methyltetrazine end of the linker to be selectively reacted first. Subsequently, the Boc group can be removed under acidic conditions to reveal a primary amine, which serves as a secondary conjugation point for attaching other molecules of interest (e.g., peptides, fluorophores, or small molecule drugs).

The ability to precisely control the surface chemistry of nanoparticles and polymeric materials is crucial for their application in biological research. nih.govresearchgate.net Linkers such as this compound provide a powerful tool for this purpose, enabling stable and specific attachment of bioactive molecules. researchwithnj.combiorxiv.org The process typically involves first preparing a nanoparticle or polymer scaffold functionalized with a strained alkene like TCO. The scaffold is then treated with this compound, leading to a rapid and stable covalent linkage via the tetrazine-TCO reaction. escholarship.orgbroadpharm.com

Following this initial attachment, the Boc-protected amine can be deprotected to allow for the conjugation of a second functional molecule. This two-step, bioorthogonal approach allows for the creation of multifunctional materials where different components are introduced in a controlled, sequential manner. mdpi.com For example, a nanoparticle can be first linked to the scaffold polymer, and then a targeting peptide can be attached via the deprotected amine on the PEG linker. This modularity is a significant advantage over methods that rely on less specific chemistries. nih.gov

Research has demonstrated the utility of this approach across various platforms. Tetrazine-functionalized coatings have been used to graft enzymes, peptides, and antibiotics onto material surfaces, with the conjugated molecules retaining their biological activity. nih.govresearchwithnj.com In the context of polymeric constructs like hydrogels, tetrazine-alkene chemistry is widely used to crosslink the gel matrix and to subsequently functionalize it with bioactive cues, such as cell-adhesion peptides, to create more sophisticated 3D cell culture environments. mdpi.comacs.org

| Scaffold Type | Modification Strategy | Purpose of Functionalization | Research Application Example |

|---|---|---|---|

| Polymeric Nanoparticles | Covalent attachment of Methyltetrazine-PEG linker to TCO-modified nanoparticles. Subsequent deprotection and conjugation of a targeting ligand (e.g., c(RGDfK) peptide). | To create targeted drug delivery vehicles that can specifically bind to cells expressing certain integrin receptors. | Targeted delivery of therapeutics to specific cell types in vitro. researchwithnj.com |

| PEG Hydrogels | Crosslinking of multi-arm PEG-norbornene with PEG-tetrazine. acs.org Post-gelation functionalization using a second bioorthogonal reaction on the tetrazine-linker's free amine. | To create a cell-laden 3D culture matrix with tunable mechanical properties and covalently attached cell-adhesion motifs. | Engineering complex microenvironments for tissue regeneration and studying cell behavior in 3D. mdpi.comacs.org |

| Material Surfaces (e.g., glass, metal) | Coating the surface with a TCO-containing polymer, followed by reaction with a tetrazine-linker to immobilize bioactive molecules. | To create bioactive surfaces that can control cell adhesion or prevent biofilm formation. | Development of advanced biomaterials for medical devices and diagnostic arrays. nih.govresearchwithnj.com |

A key area of advanced materials science is the development of "smart" materials that can change their properties or release a payload in response to specific environmental triggers. mdpi.com The bioorthogonal chemistry enabled by methyltetrazine linkers is highly suited for creating such responsive systems. Stimuli-sensitivity can be engineered into the material by incorporating cleavable linkages that respond to triggers prevalent in biological or experimental systems, such as changes in pH, redox potential, or the presence of specific enzymes. nih.govnih.gov

The tetrazine-TCO ligation itself can be part of a "click-to-release" system. nih.govacs.org In these designs, the TCO component is engineered as a self-immolative linker, where the cycloaddition reaction with tetrazine initiates an electronic cascade that results in the cleavage of a carbamate (B1207046) or ether bond, releasing a tethered molecule. nih.govnih.gov This strategy has been harnessed to create prodrugs that are activated with spatiotemporal precision upon introduction of a tetrazine-containing molecule. nih.govbohrium.comstrath.ac.uk

Furthermore, stimuli-responsive elements can be incorporated into the polymer backbone or side chains. For example, researchers have designed pH-sensitive polymers containing tetrazine groups that self-assemble into nanoparticles at neutral pH, effectively shielding the reactive tetrazine. nih.gov Upon encountering the acidic microenvironment of a tumor, the polymer disassembles, exposing the tetrazine and allowing it to react with a co-administered TCO-linked drug or imaging agent. nih.gov Similarly, linkers containing disulfide bonds can be incorporated into scaffolds; these bonds are stable in the extracellular environment but are cleaved by reducing agents like glutathione (B108866), which is found at high concentrations inside cells. conju-probe.com

| Stimulus | Responsive Component / Mechanism | Role of Tetrazine Chemistry | Research Application |

|---|---|---|---|

| External Tetrazine Addition | Self-immolative TCO-linker. The IEDDA reaction triggers a 1,4-elimination cascade, cleaving a carbamate bond and releasing a payload. nih.govnih.gov | The tetrazine moiety on a molecule like this compound acts as the chemical trigger for the release. | Spatially and temporally controlled activation of prodrugs or release of signaling molecules in cell culture. bohrium.comstrath.ac.uk |

| Low pH (Acidic Environment) | A pH-sensitive polymer (e.g., containing tertiary amines) that changes conformation or solubility at low pH. | The polymer can be designed to shield or expose tetrazine groups in a pH-dependent manner, controlling their availability for reaction. nih.gov | Targeted drug delivery systems that release their payload in the acidic microenvironment of tumors or endosomes. nih.gov |

| Reducing Agents (e.g., Glutathione) | A cleavable disulfide bond integrated into the linker or polymer backbone. conju-probe.com | Used in conjunction with tetrazine ligation to create dual-functional materials. The tetrazine provides a stable conjugation point, while the disulfide allows for intracellular release. | Creating nanoparticles or conjugates that release their cargo specifically inside cells, where glutathione concentrations are high. conju-probe.com |

Methodological Considerations and Advanced Research Techniques Employing Methyltetrazine Peg2 Nh Boc

Analytical Methodologies for Conjugation Product Characterization and Validation

The successful conjugation of Methyltetrazine-PEG2-NH-Boc to a target molecule must be rigorously confirmed. This involves verifying the formation of the new covalent bond, determining the structure of the product, and quantifying the efficiency of the reaction. A suite of analytical techniques is employed for this purpose.

Structural confirmation of the conjugate is paramount. Various high-resolution techniques are used to ensure that the ligation has occurred as expected and that the integrity of the biomolecule is maintained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of small-molecule conjugates. escholarship.org For larger biomolecules like proteins, NMR can be more complex, but it is invaluable for characterizing the structure of the linker and its attachment site, especially in smaller polypeptide conjugates. rsc.orgresearchgate.net

Mass Spectrometry (MS): MS is a cornerstone for conjugate analysis. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) can determine the precise molecular weight of the conjugate. rsc.orgrsc.org An increase in mass corresponding to the addition of the deprotected and reacted Methyltetrazine-PEG2 fragment provides direct evidence of successful conjugation. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the product. rsc.org

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is routinely used to purify the conjugate and assess its purity. rsc.org The chromatogram of the reaction mixture can show the consumption of starting materials and the appearance of a new peak corresponding to the product. Size-Exclusion Chromatography (SEC) can also be used to detect changes in the hydrodynamic radius of a biomolecule upon conjugation and to identify potential aggregation. rsc.org

UV-Visible Spectroscopy: The tetrazine moiety has a characteristic absorbance in the visible range (typically around 510-550 nm). broadpharm.com The IEDDA reaction consumes the tetrazine ring, leading to a disappearance of this color and absorbance. This property can be exploited to monitor the progress of the reaction in real-time using a spectrophotometer, providing a simple and effective way to follow the reaction kinetics. rsc.orgbroadpharm.com

Interactive Table 1: Analytical Techniques for Structural Confirmation Select a technique from the dropdown to see its primary application in characterizing this compound conjugates.

| Technique | Primary Application |

| NMR Spectroscopy | Provides detailed structural information of the conjugate, confirming covalent bond formation. |

| Mass Spectrometry | Determines the precise molecular weight of the conjugate, confirming the addition of the linker. |

| HPLC | Separates the conjugate from unreacted starting materials, assessing purity and reaction completion. |

| UV-Vis Spectroscopy | Monitors the disappearance of the tetrazine's characteristic absorbance to track reaction progress. |

Mass Spectrometry: As mentioned, MS can determine the exact mass of the conjugate. For large molecules like antibodies, the resulting mass spectrum may show a distribution of species with different numbers of attached linkers. Deconvolution of this spectrum allows for the calculation of the average DAR. rsc.org

UV-Visible Spectroscopy: By using the Beer-Lambert law, the concentration of the biomolecule (e.g., using absorbance at 280 nm for proteins) and the concentration of the attached tetrazine-derived moiety (if it retains a chromophore post-reaction, or by measuring the depletion of the starting tetrazine) can be determined. The ratio of these concentrations provides the degree of labeling.

Strategies for Optimizing Conjugation Reaction Conditions in Research Settings

The tetrazine ligation is known for its robustness, but optimizing reaction conditions is key to maximizing yield, ensuring reproducibility, and preserving the function of sensitive biomolecules. nih.gov

The environment in which the conjugation is performed can significantly impact its outcome. The tetrazine-TCO ligation is remarkably versatile and can be performed under a wide range of conditions. broadpharm.com

Solvent Systems: The reaction proceeds efficiently in various solvents, including polar organic solvents (e.g., DMSO, DMF, acetonitrile), aqueous buffers (e.g., PBS), and mixtures thereof. broadpharm.comacs.orgrsc.org The choice of solvent is often dictated by the solubility of the target biomolecule. The use of aqueous buffers is a major advantage for biological applications. broadpharm.com Some studies have noted that polar solvents can be beneficial, suggesting the involvement of a polar transition state in the cycloaddition. rsc.org

pH and Temperature: The reaction is typically performed at or near neutral pH (6.0-9.0) and at room temperature, conditions that are compatible with most biomolecules. broadpharm.com This avoids the need for harsh conditions that could lead to denaturation or degradation of the target.

The kinetics of the tetrazine ligation are a defining feature, enabling reactions to proceed quickly even at low reactant concentrations. nih.gov

Reaction Kinetics: The tetrazine-TCO ligation is a bimolecular reaction, meaning its rate is dependent on the concentrations of both the tetrazine and its dienophile partner. nih.gov It follows second-order kinetics and is characterized by a very high second-order rate constant (k₂), with values reported up to ~2000 M⁻¹s⁻¹ for pyridyl-substituted tetrazines with TCO. acs.orgbroadpharm.com This rapid rate is crucial for achieving high yields in a short time, especially when working with dilute solutions of precious biomolecules. website-files.comnih.gov

Concentration Effects: Due to the high rate constant, significant product formation can be achieved even at micromolar concentrations. nih.govnih.gov For optimal results, researchers often use a slight excess of one reagent (typically the smaller molecule, such as this compound) to drive the reaction to completion and ensure all sites on the target biomolecule are labeled.

Interactive Table 2: Parameters for Optimizing Tetrazine Ligation Use the slider to see how changing reaction parameters can affect the conjugation outcome.

| Parameter | Range/Options | General Impact |

| Solvent | Aqueous Buffer, Organic, Mixed | Affects reactant solubility and can influence reaction yield. rsc.org |

| pH | 6.0 - 9.0 | Optimal range for biomolecule stability and reaction efficiency. broadpharm.com |

| Temperature | 4°C - 37°C | Typically performed at room temperature; lower temperatures can slow the rate but may improve stability for sensitive molecules. |

| Concentration | µM - mM | Higher concentrations increase the reaction rate; the reaction is efficient even at low µM concentrations. nih.gov |

Role of PEG Spacers in Modulating Conjugate Performance and Functionality

Improved Solubility and Reduced Aggregation: One of the most important functions of a PEG spacer is to impart hydrophilicity. chempep.com Many therapeutic payloads or labels are hydrophobic, and their conjugation to biomolecules can lead to aggregation and loss of function. adcreview.com The hydrophilic PEG chain counteracts this hydrophobicity, improving the aqueous solubility and physical stability of the conjugate. rsc.orgbroadpharm.com

Enhanced Stability and Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules. rsc.org The PEG chain creates a hydration shell around the molecule, which can increase its hydrodynamic radius, thereby reducing renal clearance and extending its circulation half-life. chempep.combroadpharm.com This hydration shell can also protect the conjugate from enzymatic degradation. precisepeg.com

Minimized Steric Hindrance: The PEG spacer physically separates the conjugated molecule from the biomolecule. vectorlabs.com This separation can be crucial for preserving the biological activity of the target protein (e.g., an antibody's ability to bind its antigen) by preventing the attached payload from sterically blocking the active site. precisepeg.com

Reduced Immunogenicity: The PEG chain can mask potential immunogenic epitopes on the conjugate, reducing the likelihood of an undesired immune response. chempep.comaxispharm.com This "stealth" effect is a key benefit in the development of therapeutic bioconjugates.

The choice of a short PEG2 spacer represents a specific design choice. While longer PEG chains can offer more pronounced effects on pharmacokinetics, shorter spacers like PEG2 are often sufficient to provide the necessary solubility and spacing without adding excessive bulk. rsc.org In some cases, a shorter spacer has been shown to be optimal for achieving efficient conjugation and potent in vitro activity. rsc.org The ability to use PEG linkers of defined lengths allows for the fine-tuning of a conjugate's properties to achieve the desired therapeutic or diagnostic performance. rsc.orgchempep.com

Influence of PEG on Hydrophilicity and Biocompatibility in Research Systems

The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG2 moiety in this compound, is a critical design element that significantly enhances the compound's utility in biological research systems. chempep.compurepeg.com PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that impart a unique combination of favorable physicochemical properties. chempep.com The principal advantage of PEGylation is the substantial increase in hydrophilicity. axispharm.com The ethylene oxide units readily form hydrogen bonds with water molecules, creating a hydration shell around the molecule. chempep.com This enhanced water solubility is crucial for compounds intended for use in aqueous biological environments, preventing aggregation and improving bioavailability. chempep.comaxispharm.com

Beyond solubility, PEGylation profoundly impacts the biocompatibility of a molecule. chempep.com The hydration shell acts as a "stealth" shield, which can reduce non-specific protein adsorption and recognition by the immune system. chempep.comresearchgate.net This characteristic leads to several key benefits in research applications:

Reduced Immunogenicity: PEGylation can minimize immune responses against the modified molecule, which is particularly important for in vivo studies to avoid adverse reactions and premature clearance. chempep.comresearchgate.net

Enhanced Stability: The PEG chain can protect the core molecule, such as the methyltetrazine group, from enzymatic degradation, thereby increasing its stability and circulation time in biological systems. axispharm.comresearchgate.net

These properties make PEGylated tetrazine reagents highly effective tools for applications like in vivo imaging and pre-targeted drug delivery, where localization and reaction within a living organism are required. axispharm.comresearchgate.net The improved solubility, stability, and biocompatibility afforded by the PEG linker ensure that the bioorthogonal reaction can proceed efficiently without being hampered by poor pharmacokinetics or off-target interactions. researchgate.netacs.org

| Property Conferred by PEGylation | Underlying Mechanism | Significance in Research Systems |

|---|---|---|

| Increased Hydrophilicity | Ethylene oxide units form hydrogen bonds with water. chempep.com | Prevents aggregation and improves solubility in aqueous biological buffers and in vivo. axispharm.com |

| Enhanced Biocompatibility | Creates a hydration shell that masks the molecule from biological components. chempep.com | Minimizes toxicity and non-specific interactions. chempep.com |

| Reduced Immunogenicity | Shields the molecule from recognition by the immune system. chempep.comresearchgate.net | Decreases the potential for adverse immune responses in live animal studies. axispharm.com |

| Improved In Vivo Stability | Provides steric hindrance, protecting against enzymatic degradation. axispharm.comresearchgate.net | Increases the circulation half-life, allowing more time for the intended bioorthogonal reaction. nih.gov |

Impact of Linker Length on Molecular Recognition and Ligand Presentation

The length of the PEG linker, such as the discrete two-unit chain in this compound, is a critical parameter that influences molecular recognition and the effective presentation of the reactive ligand (the methyltetrazine moiety). nih.gov The linker acts as a spacer, physically separating the functional group from a carrier molecule or surface to which it might be conjugated. chempep.com The length of this spacer can significantly dictate the outcome of a bioorthogonal reaction. researchgate.net

Optimizing linker length is crucial for ensuring that the tetrazine group is accessible to its reaction partner, often a strained alkene like trans-cyclooctene (B1233481) (TCO). cam.ac.uk A linker that is too short may cause steric hindrance, where the carrier molecule (e.g., an antibody, nanoparticle, or protein) physically blocks the tetrazine from approaching the TCO, thereby reducing reaction efficiency. nih.gov Conversely, an appropriately sized linker extends the tetrazine away from the carrier, facilitating unimpeded access and promoting efficient molecular recognition and ligation. mdpi.com

Research has shown that linker length can have profound effects on the in vivo performance of targeted systems:

Targeting Ability: In studies involving nanoparticles for drug delivery, the length of the PEG linker has been shown to significantly affect tumor-targeting ability in vivo. mdpi.comnih.gov Longer linkers can sometimes lead to enhanced accumulation at the target site, potentially by providing greater flexibility and reach for the targeting ligand. nih.gov

Reaction Kinetics: The rate of the bioorthogonal reaction can be influenced by the linker's length and flexibility. researchgate.net An optimal linker length ensures that the reactive groups can achieve the necessary proximity and orientation for the reaction to occur rapidly.

Cellular Uptake: For agents designed to be internalized by cells, the linker length can impact interactions with cell surface receptors. mdpi.com Studies on dendritic cell targeting demonstrated that different cell types required different optimal PEG linker lengths for maximal uptake, with primary cells favoring longer linkers (5 kDa) compared to cell lines (0.65 kDa). mdpi.com

| Factor Influenced by Linker Length | Description of Impact | Example Research Finding |

|---|---|---|

| Steric Hindrance | A short linker may not provide sufficient distance from a carrier molecule, impeding the approach of the reaction partner. nih.gov | In fusion proteins, linkers are essential to separate functional domains and prevent interference. nih.gov |

| Ligand Accessibility | An optimal linker length extends the reactive moiety away from the carrier, making it more accessible for molecular recognition. mdpi.com | Antibody-functionalized nanocarriers required longer PEG linkers (5 kDa) for efficient targeting of primary dendritic cells compared to cell lines. mdpi.com |

| In Vivo Targeting | The length of the PEG-linker can significantly alter the tumor accumulation of nanoparticles in vivo. nih.gov | For certain folate-linked liposomes, a longer PEG-linker enhanced tumor-targeting ability under in vivo conditions. nih.gov |

| System-Specific Optimization | The ideal linker length is not universal and often needs to be determined for each specific application and biological target. researchgate.netmdpi.com | The molecular weight of the PEG in a bioorthogonal activator was shown to significantly affect the rate of prodrug activation. researchgate.net |

Controlled Activation and Decaging Methodologies Leveraging the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group on this compound serves as a crucial element for controlled activation, or "decaging," of the terminal amine. total-synthesis.com The Boc group is a widely used acid-labile protecting group in organic synthesis that masks the reactivity of the primary amine. wikipedia.orgfiveable.me This protection is stable under basic and nucleophilic conditions, allowing for chemical modifications to other parts of the molecule without affecting the amine. total-synthesis.comorganic-chemistry.org The ability to selectively remove the Boc group at a desired point in an experimental workflow provides precise temporal control over the amine's availability for subsequent conjugation or interaction. acsgcipr.org

The primary method for Boc deprotection involves treatment with acid. wikipedia.org The mechanism proceeds via protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comjk-sci.com This initial step triggers the collapse of the carbamate (B1207046), leading to the formation of a stable tertiary carbocation (t-butyl cation), carbon dioxide, and the free, protonated amine. total-synthesis.comacsgcipr.org The t-butyl cation is typically scavenged by reacting with the counter-ion or by eliminating a proton to form isobutene gas. total-synthesis.comacsgcipr.org

While effective, strong acid conditions can be too harsh for sensitive substrates that may contain other acid-labile functionalities. nih.govreddit.com Consequently, a range of milder and more selective decaging methodologies have been developed:

Lewis Acids: Reagents like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can facilitate Boc removal under conditions that may preserve other acid-sensitive groups. wikipedia.orgrsc.org

Alternative Protic Acids: Using acids like aqueous phosphoric acid or employing catalysts such as montmorillonite (B579905) K10 clay can offer greater selectivity for cleaving specific types of Boc-protected amines (e.g., aromatic vs. aliphatic). jk-sci.comnih.gov

Enzymatic Cleavage: Certain lipases and esterases have been identified that can hydrolyze tert-butyl esters, and research is ongoing into biocatalysts for the mild and selective removal of Boc groups from amines, offering a highly biocompatible decaging strategy. nih.govresearchgate.net

Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can be sufficient to induce thermal cleavage of the protecting group, avoiding the need for any chemical reagents. reddit.com

This controlled deprotection is fundamental in multi-step bioconjugation strategies. For example, the this compound molecule can be used in its protected form for a primary reaction involving the methyltetrazine group. Following this, the Boc group can be removed to expose the amine, which can then be used for a secondary conjugation step, such as linking to a fluorescent dye, a drug molecule, or a solid support. This strategic protection and decaging allows for the precise and sequential construction of complex molecular probes and therapeutic agents. cam.ac.uknih.govnih.gov

| Deprotection/Decaging Method | Typical Reagents/Conditions | Key Features and Considerations |

|---|---|---|

| Strong Acid Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM); HCl in methanol (B129727) or dioxane. wikipedia.orgjk-sci.com | Standard, highly effective method. Can be too harsh for substrates with other acid-labile groups. fiveable.me |

| Lewis Acid Cleavage | AlCl₃, SnCl₄, ZnBr₂. wikipedia.orgjk-sci.comrsc.org | Offers milder conditions and can provide selectivity between different types of Boc groups (e.g., primary vs. secondary). jk-sci.com |

| Mild Protic Acid/Catalysis | Aqueous phosphoric acid; Oxalyl chloride in methanol; Montmorillonite K10 clay. nih.gov | Provides alternatives for sensitive molecules where strong acids cause degradation. nih.gov |

| Enzymatic Removal | Esterases (e.g., from Bacillus subtilis), Lipases (e.g., from Candida antarctica). nih.gov | Extremely mild, biocompatible, and highly selective; an area of active research. nih.govresearchgate.net |

| Thermal Removal | Heating in a suitable solvent (e.g., dioxane/water mixture). reddit.com | Reagent-free method, but may not be suitable for thermally sensitive compounds. reddit.com |

Future Directions and Emerging Research Avenues for Methyltetrazine Peg2 Nh Boc Derivatives

Exploration of Novel Bioorthogonal Chemistries and Reactivity Profiles

The cornerstone of Methyltetrazine-PEG2-NH-Boc's utility lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between the tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO). broadpharm.com Future research is actively pushing the boundaries of this chemistry, exploring new reaction partners and reactivity profiles to expand the bioorthogonal toolkit.

One promising direction is the development of tetrazine-triggered bioorthogonal cleavage reactions . nih.govchemrxiv.orgnih.gov In this approach, the IEDDA reaction initiates a cascade that leads to the cleavage of a nearby covalent bond, enabling the controlled release of therapeutic agents or imaging probes. nih.govacs.org Derivatives of this compound can be functionalized to incorporate cleavable moieties, allowing for the design of "click-to-release" systems. For instance, a drug molecule can be attached to a TCO via a carbamate (B1207046) linker, which is then cleaved upon reaction with a tetrazine-PEG derivative, releasing the drug at a specific site. chemrxiv.orgnih.gov This strategy holds immense potential for targeted drug delivery, minimizing off-target effects. nih.gov

Furthermore, researchers are investigating novel dienophiles beyond the traditional TCOs to fine-tune reaction kinetics and introduce new functionalities. The reactivity of tetrazines can be modulated by altering the substituents on the tetrazine ring, with electron-withdrawing groups generally increasing the reaction rate. researchgate.net This principle allows for the optimization of tetrazine-PEG derivatives for specific applications where either rapid or more controlled reaction rates are desired. The exploration of different dienophiles, in concert with modified tetrazines, will enable the development of a wider array of bioorthogonal tools with tailored reactivity.

Another area of active research is the development of fluorogenic tetrazine probes . nih.gov The tetrazine moiety can act as a quencher for a nearby fluorophore. Upon reaction with a dienophile, the quenching effect is diminished, leading to a significant increase in fluorescence. nih.gov This "turn-on" fluorescence is highly advantageous for in vivo imaging, as it reduces background noise and eliminates the need for washing steps to remove unreacted probes. nih.gov this compound derivatives can be readily conjugated to various fluorophores to create such probes for real-time tracking of biological processes. nih.gov

| Bioorthogonal Chemistry | Description | Potential Application of this compound Derivatives |

| Tetrazine-Triggered Cleavage | The IEDDA reaction initiates a bond-cleavage cascade, releasing a payload. nih.govchemrxiv.orgnih.gov | Targeted release of drugs, imaging agents, or other bioactive molecules. nih.govacs.org |

| Fluorogenic Probes | The tetrazine quenches a nearby fluorophore, with fluorescence restored upon reaction. nih.gov | No-wash, real-time in vivo imaging with high signal-to-noise ratio. nih.gov |

| Novel Dienophiles | Exploration of dienophiles other than TCO to modulate reaction kinetics and add functionality. | Fine-tuning of reaction rates for specific biological contexts. |

Development of Multi-Functional and Orthogonal Linkers for Complex Molecular Engineering

The linear, bifunctional nature of this compound provides a solid foundation for creating more complex molecular architectures. The development of multi-functional and orthogonal linkers from this scaffold is a key area of future research, enabling the precise assembly of multiple molecular components. nih.gov

By leveraging the Boc-protected amine, derivatives of this compound can be extended and functionalized to create heterotrifunctional or even more complex linkers . For example, after deprotection of the Boc group, the resulting amine can be reacted with a molecule containing two different, orthogonally reactive groups. This would result in a linker with a tetrazine at one end, and two other distinct chemical handles for further conjugation. Such multi-functional linkers are critical for applications in which multiple components, such as a targeting ligand, a therapeutic payload, and an imaging agent, need to be brought together in a single construct. rsc.org

The concept of orthogonality is central to this endeavor. An orthogonal linker possesses multiple reactive groups that can be addressed independently without interfering with one another. This allows for the stepwise and controlled assembly of complex bioconjugates. For instance, a derivative of this compound could be synthesized to contain a tetrazine for reaction with a TCO, an azide (B81097) for copper-free click chemistry with a cyclooctyne, and a maleimide (B117702) for reaction with a thiol. cd-bioparticles.net This would allow for the sequential or simultaneous attachment of three different molecules.

The PEG component of the linker plays a crucial role in these complex constructs. The hydrophilicity of the PEG chain can improve the solubility and pharmacokinetic properties of the final conjugate, which is particularly important for in vivo applications. axispharm.com The length of the PEG chain can also be varied to control the distance and flexibility between the conjugated molecules, which can be critical for their function. nsfc.gov.cn

| Linker Type | Description | Advantage for Molecular Engineering |

| Heterobifunctional | Contains two different reactive groups (e.g., tetrazine and amine). nih.gov | Allows for the directed conjugation of two different molecules. |

| Heterotrifunctional | Contains three different, orthogonally reactive groups. rsc.org | Enables the precise assembly of three distinct molecular components. |

| Orthogonal | Reactive groups can be addressed independently without cross-reactivity. | Stepwise and controlled synthesis of complex bioconjugates. |

Integration into Advanced Biological Probes for Spatiotemporal Control in Research

A major frontier in chemical biology is the ability to control biological processes with high spatial and temporal precision. Derivatives of this compound are being integrated into advanced biological probes to achieve this goal, particularly through the use of external stimuli like light.

Photo-caged tetrazines represent a powerful tool for spatiotemporal control. chemrxiv.org In this strategy, the tetrazine is chemically modified with a photolabile protecting group, rendering it unreactive. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, "uncaging" the tetrazine and allowing it to react with its dienophile partner. chemrxiv.org This allows researchers to initiate a bioorthogonal reaction at a precise time and location within a living cell or organism. conju-probe.com Derivatives of this compound can be incorporated into these photo-caged systems, enabling the light-triggered activation of drugs, the labeling of specific proteins in a defined region of a cell, or the controlled assembly of biomaterials. conju-probe.com

The development of dual-functional probes is another exciting avenue. These probes can combine bioorthogonal reactivity with other functionalities, such as fluorescence or photo-crosslinking. For example, a this compound derivative could be conjugated to a fluorophore that exhibits changes in its fluorescence lifetime upon binding to a target protein. The tetrazine moiety could then be used to link the probe to a specific cellular structure. This would allow for the simultaneous localization and functional analysis of the target protein.

The versatility of the tetrazine-PEG linker also allows for its incorporation into a variety of probe formats, including small molecules, peptides, and even nanoparticles. This flexibility enables the design of probes that are tailored to specific biological questions and environments.

| Control Strategy | Mechanism | Application in Research |

| Photo-caging | A photolabile group blocks the tetrazine's reactivity until removed by light. chemrxiv.org | Spatiotemporal control of drug release, protein labeling, and material assembly. conju-probe.com |

| Dual-Functionality | Combines bioorthogonal reactivity with other sensing or labeling modalities. | Simultaneous localization and functional analysis of biomolecules. |

Application in Drug Discovery and Chemical Probe Generation Beyond PROTACs and ADCs

While PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) are prominent applications of bioorthogonal chemistry, the versatility of this compound derivatives extends far beyond these modalities.

One significant area of application is in pretargeted radionuclide therapy and imaging . mdpi.com In this approach, a targeting molecule (e.g., an antibody) functionalized with a dienophile is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a much smaller, radiolabeled tetrazine-PEG derivative is administered. mdpi.com This small molecule rapidly circulates through the body and reacts specifically with the dienophile-modified antibody at the target site, delivering the radionuclide with high precision. mdpi.com The short PEG linker in this compound can be advantageous in this context, as it can influence the pharmacokinetics and biodistribution of the radiolabeled probe.

Derivatives of this compound are also being used to develop caged compounds for controlled release . researchgate.net Similar to the photo-caging strategy, a bioactive molecule can be rendered inactive by linking it to a tetrazine derivative. The release of the active molecule is then triggered by the administration of a dienophile. This approach allows for the systemic administration of a non-toxic prodrug, which is then activated only at the desired site of action where the dienophile is present. researchgate.net

Furthermore, these derivatives are valuable for the generation of novel chemical probes for basic research. For example, they can be used to construct probes for activity-based protein profiling (ABPP), where an enzyme's activity is reported by a bioorthogonal reaction. They can also be used to create probes for studying protein-protein interactions or for identifying the targets of small molecule drugs. The ability to easily conjugate a tetrazine moiety to a variety of molecules using the this compound scaffold makes it a powerful tool for the rapid development of new chemical probes.

| Application Area | Description | Advantage of this compound Derivatives |

| Radionuclide Therapy/Imaging | Pretargeting strategy using a dienophile-modified targeting agent and a radiolabeled tetrazine. mdpi.com | The PEG linker can modulate the pharmacokinetics of the radiolabeled probe. |

| Controlled Release | A bioactive molecule is "caged" with a tetrazine and released upon reaction with a dienophile. researchgate.net | Enables site-specific activation of therapeutics, reducing systemic toxicity. |

| Chemical Probe Generation | Construction of probes for studying protein function, interactions, and drug targets. | Facile incorporation of a bioorthogonal handle onto a variety of molecular scaffolds. |

Computational Design and Predictive Modeling for Optimized Linker Architectures

The performance of a bioconjugate is often critically dependent on the properties of the linker that connects its different components. nsfc.gov.cn Computational design and predictive modeling are emerging as indispensable tools for the optimization of linker architectures derived from this compound. nih.gov

Quantum mechanics (QM) calculations can be employed to predict the reactivity of different tetrazine derivatives. nih.gov By calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of the tetrazine and its dienophile partner, it is possible to estimate the rate of the IEDDA reaction. nih.gov This allows for the in silico screening of different tetrazine substituents to identify those that will provide the desired reaction kinetics for a particular application. The distortion/interaction model is another computational tool that can provide a detailed understanding of the factors that control the reactivity of tetrazines. researchgate.net

Quantitative structure-activity relationship (QSAR) studies can be used to develop predictive models for the properties of tetrazine-PEG linkers. nih.gov By correlating the structural features of a series of linkers with their experimentally determined properties (e.g., reactivity, stability, solubility), it is possible to build a model that can predict the properties of new, untested linkers. This can significantly accelerate the optimization process by reducing the need for extensive experimental screening.

| Computational Method | Application | Outcome |

| Molecular Dynamics (MD) | Simulating the conformational behavior of PEG linkers. nih.govacs.org | Prediction of linker flexibility and its impact on bioconjugate structure. researchgate.net |

| Quantum Mechanics (QM) | Calculating the electronic properties of tetrazines and dienophiles. nih.gov | Prediction of IEDDA reaction rates and reactivity profiles. nih.gov |

| QSAR | Correlating linker structure with experimental properties. nih.gov | Predictive models for linker optimization, reducing experimental screening. |

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for preparing Methyltetrazine-PEG2-NH-Boc?

- Methodological Answer : The synthesis involves three main stages: (1) Formation of the methyltetrazine core via cycloaddition reactions, (2) Conjugation of the PEG2 spacer using NHS ester chemistry under anhydrous conditions (e.g., DMF/DMSO, pH 7–9), and (3) Introduction of the Boc-protected amine via nucleophilic substitution. Strict temperature control (20–25°C) and chromatography-based purification (e.g., reverse-phase HPLC) are critical to achieving >95% purity .

Q. How does the Boc protection group influence the reactivity of this compound in bioconjugation?

- Methodological Answer : The Boc group protects the amine during synthesis, preventing unwanted side reactions (e.g., premature nucleophilic attacks). Deprotection under mild acidic conditions (e.g., TFA/DCM) exposes the free amine, enabling site-specific conjugation with carboxylates or carbonyl groups. This selectivity is crucial for sequential multi-step labeling in biomolecule functionalization .

Q. What are the primary applications of this compound in bioorthogonal chemistry?

- Methodological Answer : The compound’s methyltetrazine moiety undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles (e.g., trans-cyclooctenes) for rapid, metal-free labeling. Applications include live-cell imaging (via fluorophore conjugation) and targeted drug delivery (e.g., antibody-drug conjugates). The PEG2 spacer enhances solubility and reduces steric hindrance in aqueous environments .

Advanced Research Questions

Q. How can reaction efficiency be optimized for this compound in complex biological systems?

- Methodological Answer : Optimize IEDDA kinetics by:

- pH adjustment : Maintain physiological pH (7.4) to balance reaction speed and biomolecule stability.

- Stoichiometry tuning : Use molar excess of tetrazine (1.2–1.5×) to compensate for competing hydrolysis.

- Kinetic monitoring : Employ LC-MS or fluorescence quenching assays to track reaction progress in real time .

Q. What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the PEG spacer integration and Boc group presence (e.g., tert-butyl peak at ~1.4 ppm).

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) and detects impurities.

- FT-IR : Identifies functional groups (e.g., NH-Boc stretching at ~1680 cm⁻¹) .

Q. How do PEG chain length variations (e.g., PEG2 vs. PEG4/PEG11) impact the compound’s performance in drug delivery?

- Methodological Answer :

- Hydrophilicity : Longer PEG chains (e.g., PEG11) enhance aqueous solubility but may reduce cell membrane permeability.

- Pharmacokinetics : Shorter PEGs (e.g., PEG2) improve tissue penetration but shorten circulation half-life.

- Experimental validation : Compare in vivo biodistribution using radiolabeled analogs or fluorescent tracers .

Q. How should researchers address contradictory data on the stability of this compound in serum-containing media?

- Methodological Answer :

- Controlled degradation studies : Incubate the compound in fetal bovine serum (FBS) at 37°C and monitor stability via HPLC at timed intervals.

- Competing reaction analysis : Quantify hydrolysis byproducts (e.g., free tetrazine) and adjust reaction conditions (e.g., lower temperature, shorter incubation).

- Cross-validate with analogs : Compare with PEG4 or PEG11 derivatives to isolate PEG-length-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.